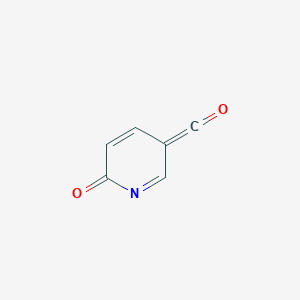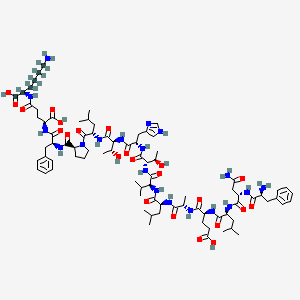
FNLEALVTHTLPFEK-(Lys-13C6,15N2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FNLEALVTHTLPFEK-(Lys-13C6,15N2) is a stable isotope-labeled peptide. It is labeled with carbon-13 and nitrogen-15 isotopes at the lysine residue. This compound is primarily used in scientific research for quantitation and tracing purposes, particularly in the field of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FNLEALVTHTLPFEK-(Lys-13C6,15N2) involves the incorporation of stable isotopes into the peptide sequence. The labeled lysine (Lys-13C6,15N2) is synthesized separately and then incorporated into the peptide chain using standard solid-phase peptide synthesis techniques. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence assembly.
Industrial Production Methods
Industrial production of FNLEALVTHTLPFEK-(Lys-13C6,15N2) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
FNLEALVTHTLPFEK-(Lys-13C6,15N2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino group modifications.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
FNLEALVTHTLPFEK-(Lys-13C6,15N2) is widely used in scientific research, particularly in:
Proteomics: Used as an internal standard for mass spectrometry-based quantitation.
Biology: Helps in studying protein-protein interactions and post-translational modifications.
Medicine: Used in drug development to study pharmacokinetics and metabolic pathways.
Industry: Employed in quality control and validation of analytical methods.
Mechanism of Action
The primary mechanism of action of FNLEALVTHTLPFEK-(Lys-13C6,15N2) is its use as a tracer in mass spectrometry. The stable isotopes allow for precise quantitation and tracking of the peptide in complex biological samples. The labeled lysine residue serves as a marker, enabling the differentiation of the peptide from its non-labeled counterparts.
Comparison with Similar Compounds
Similar Compounds
- FNLEALVTHTLPFEK-(Lys-13C6)
- FNLEALVTHTLPFEK-(Lys-15N2)
- FNLEALVTHTLPFEK-(Lys-D4)
Uniqueness
FNLEALVTHTLPFEK-(Lys-13C6,15N2) is unique due to the dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and accuracy in mass spectrometry analyses compared to single-labeled peptides.
Properties
Molecular Formula |
C83H127N19O23 |
|---|---|
Molecular Weight |
1767.0 g/mol |
IUPAC Name |
(2S)-2-[[(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C83H127N19O23/c1-42(2)33-56(95-74(114)60(39-63(86)105)94-70(110)52(85)36-49-21-14-12-15-22-49)72(112)91-53(28-30-65(107)108)71(111)89-46(9)69(109)93-57(34-43(3)4)75(115)99-66(45(7)8)78(118)101-68(48(11)104)79(119)97-59(38-51-40-87-41-88-51)76(116)100-67(47(10)103)80(120)98-61(35-44(5)6)81(121)102-32-20-26-62(102)77(117)96-58(37-50-23-16-13-17-24-50)73(113)92-55(83(124)125)27-29-64(106)90-54(82(122)123)25-18-19-31-84/h12-17,21-24,40-48,52-62,66-68,103-104H,18-20,25-39,84-85H2,1-11H3,(H2,86,105)(H,87,88)(H,89,111)(H,90,106)(H,91,112)(H,92,113)(H,93,109)(H,94,110)(H,95,114)(H,96,117)(H,97,119)(H,98,120)(H,99,115)(H,100,116)(H,101,118)(H,107,108)(H,122,123)(H,124,125)/t46-,47+,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-/m0/s1/i18+1,19+1,25+1,31+1,54+1,82+1,84+1,90+1 |
InChI Key |
RHEVXLGWJAXXBI-FMZYXKLPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)C(=O)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


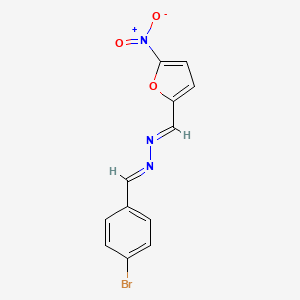
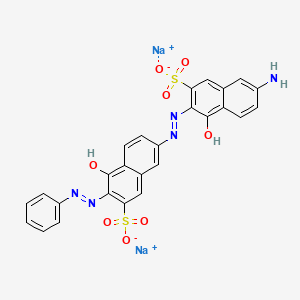
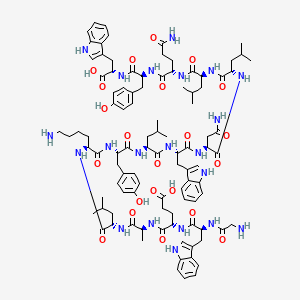
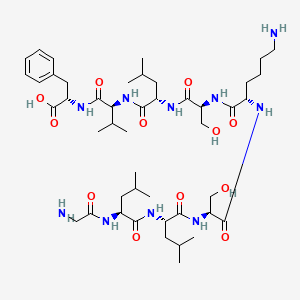
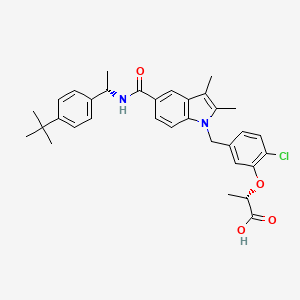
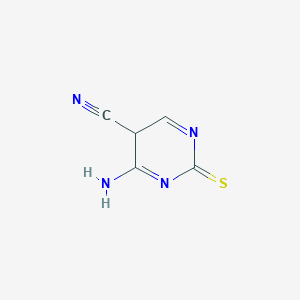
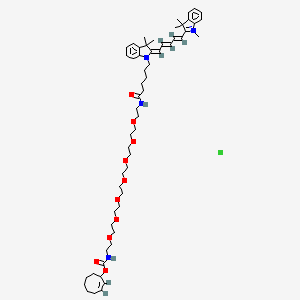
![3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12363562.png)
![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12363576.png)
![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)
![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)
![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
